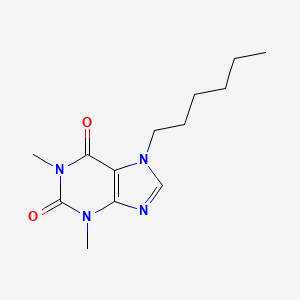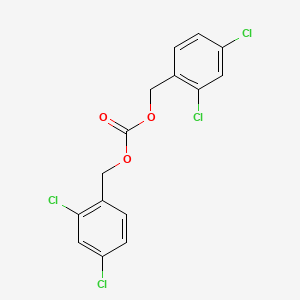
Carbonic acid, bis(2,4-dichlorobenzyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, bis(2,4-dichlorobenzyl) ester is an organic compound with the molecular formula C15H10Cl4O3 and a molecular weight of 380.05 g/mol It is a carbonate ester derived from carbonic acid and 2,4-dichlorobenzyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bis(2,4-dichlorobenzyl) ester typically involves the reaction of 2,4-dichlorobenzyl alcohol with phosgene (COCl2) or its derivatives under controlled conditions . The reaction can be represented as follows:
2C7H6Cl2OH+COCl2→C15H10Cl4O3+2HCl
This reaction requires careful handling of phosgene due to its toxicity and reactivity. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative carbonylating agents such as dimethyl carbonate or diphenyl carbonate to avoid the hazards associated with phosgene . These methods offer safer and more environmentally friendly routes to the desired product.
化学反应分析
Types of Reactions
Carbonic acid, bis(2,4-dichlorobenzyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: The compound can react with other alcohols to form different carbonate esters.
Substitution: The chlorine atoms on the benzyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by acidic or basic catalysts such as sulfuric acid or sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted benzyl derivatives with different functional groups.
科学研究应用
Carbonic acid, bis(2,4-dichlorobenzyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of dichlorobenzyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for 2,4-dichlorobenzyl alcohol, which has antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbonic acid, bis(2,4-dichlorobenzyl) ester is primarily related to its ability to release 2,4-dichlorobenzyl alcohol upon hydrolysis . This alcohol can exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The carbonate ester linkage also allows for controlled release of the active compound in various applications.
相似化合物的比较
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Ethylene carbonate: A cyclic carbonate used in lithium-ion batteries and as a solvent.
Uniqueness
Carbonic acid, bis(2,4-dichlorobenzyl) ester is unique due to the presence of dichlorobenzyl groups, which impart specific chemical and biological properties. Unlike simpler carbonate esters, this compound offers potential antimicrobial activity and can be used in specialized applications where controlled release of 2,4-dichlorobenzyl alcohol is desired.
属性
CAS 编号 |
5323-67-1 |
|---|---|
分子式 |
C15H10Cl4O3 |
分子量 |
380.0 g/mol |
IUPAC 名称 |
bis[(2,4-dichlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H10Cl4O3/c16-11-3-1-9(13(18)5-11)7-21-15(20)22-8-10-2-4-12(17)6-14(10)19/h1-6H,7-8H2 |
InChI 键 |
DVPZGNOYLKDAQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



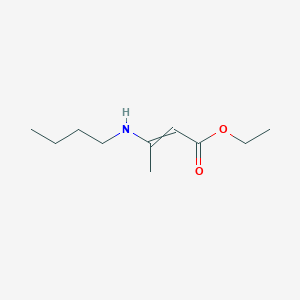
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)


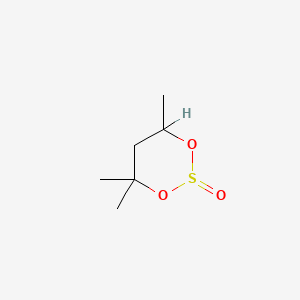
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
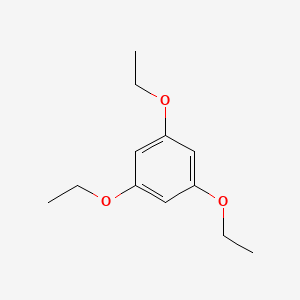

![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
